
(Z)-1-Acetoxy-1-heptene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-Acetoxy-1-heptene is an organic compound characterized by the presence of an acetoxy group attached to a heptene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Acetoxy-1-heptene typically involves the esterification of (Z)-1-hepten-1-ol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding epoxides or ketones.
Reduction: Reduction of this compound can lead to the formation of (Z)-1-hepten-1-ol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: (Z)-1-hepten-1-ol.
Substitution: Various substituted heptenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: (Z)-1-Acetoxy-1-heptene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis
Industry: This compound can be utilized in the production of fragrances, flavors, and other fine chemicals. Its ability to undergo various chemical transformations makes it a versatile building block in industrial chemistry.
Mechanism of Action
The mechanism of action of (Z)-1-Acetoxy-1-heptene involves its reactivity towards nucleophiles and electrophiles. The acetoxy group can be hydrolyzed by esterases, leading to the formation of (Z)-1-hepten-1-ol and acetic acid. This hydrolysis reaction is crucial in biological systems where esterases play a significant role in metabolism.
Comparison with Similar Compounds
(E)-1-Acetoxy-1-heptene: The geometric isomer of (Z)-1-Acetoxy-1-heptene, differing in the spatial arrangement of the acetoxy group.
1-Acetoxy-2-heptene: A positional isomer with the acetoxy group attached to the second carbon of the heptene chain.
1-Hepten-1-ol: The alcohol precursor of this compound.
Uniqueness: this compound is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different reaction pathways and products compared to its isomers.
Properties
CAS No. |
17574-86-6 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
acetic acid;hept-1-en-1-ol |
InChI |
InChI=1S/C7H14O.C2H4O2/c1-2-3-4-5-6-7-8;1-2(3)4/h6-8H,2-5H2,1H3;1H3,(H,3,4) |
InChI Key |
LHHIAGXENWLWJP-UHFFFAOYSA-N |
SMILES |
CCCCCC=CO.CC(=O)O |
Canonical SMILES |
CCCCCC=CO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


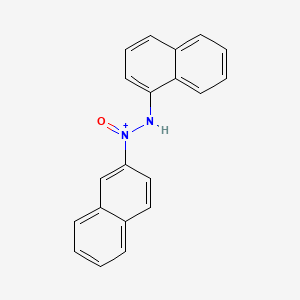
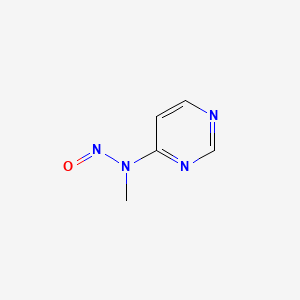
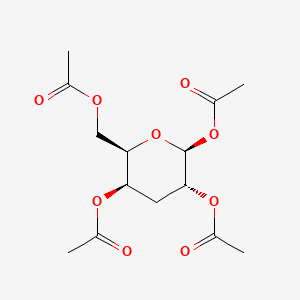
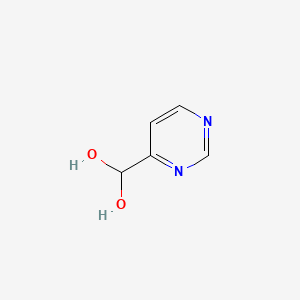
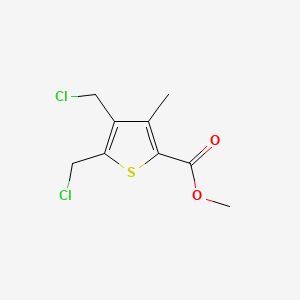
![(1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol](/img/structure/B578908.png)
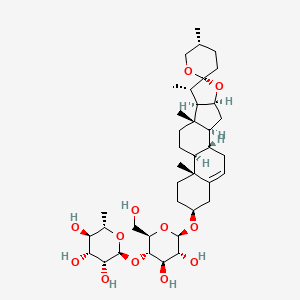
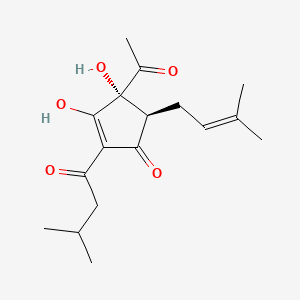
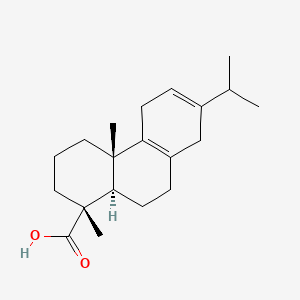
![Benzoic acid, 2-{[3-(methylthio)phenyl]amino}](/img/structure/B578920.png)
